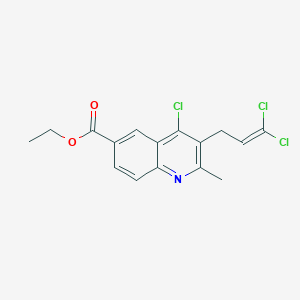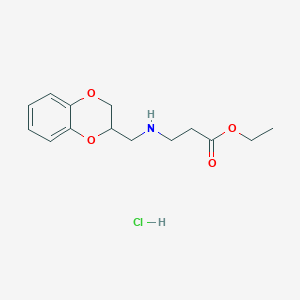
5-oxo-N-(3-pyridinylmethyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-(3-pyridinylmethyl)prolinamide, also known as PMP, is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. PMP is a proline derivative that has been found to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation.
Mécanisme D'action
The exact mechanism of action of 5-oxo-N-(3-pyridinylmethyl)prolinamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular signaling pathways. This inhibition can lead to changes in cellular function and ultimately result in the observed biochemical and physiological effects of 5-oxo-N-(3-pyridinylmethyl)prolinamide.
Biochemical and Physiological Effects:
5-oxo-N-(3-pyridinylmethyl)prolinamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, 5-oxo-N-(3-pyridinylmethyl)prolinamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-oxo-N-(3-pyridinylmethyl)prolinamide in lab experiments is its ability to modulate the activity of various enzymes and proteins involved in cellular signaling pathways. This makes it an attractive target for drug discovery and other research applications. However, the limitations of using 5-oxo-N-(3-pyridinylmethyl)prolinamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are numerous future directions for research on 5-oxo-N-(3-pyridinylmethyl)prolinamide. One area of investigation could be the development of 5-oxo-N-(3-pyridinylmethyl)prolinamide-based drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 5-oxo-N-(3-pyridinylmethyl)prolinamide and to identify additional targets for its activity. Finally, the potential toxicity of 5-oxo-N-(3-pyridinylmethyl)prolinamide could be further investigated to determine the safe levels of exposure for lab workers and other individuals who may come into contact with the compound.
Méthodes De Synthèse
The synthesis of 5-oxo-N-(3-pyridinylmethyl)prolinamide involves the reaction of proline with pyridine-3-carboxaldehyde in the presence of an oxidizing agent. The resulting product is a white crystalline solid that can be purified using various methods, including recrystallization and chromatography.
Applications De Recherche Scientifique
5-oxo-N-(3-pyridinylmethyl)prolinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation has been in the field of drug discovery. 5-oxo-N-(3-pyridinylmethyl)prolinamide has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Propriétés
IUPAC Name |
5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10-4-3-9(14-10)11(16)13-7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWADZYYDNZVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(pyridin-3-ylmethyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)



![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)

![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)